molecular formula C15H22N4O B3836938 N'-benzylidene-2-(4-ethyl-1-piperazinyl)acetohydrazide

N'-benzylidene-2-(4-ethyl-1-piperazinyl)acetohydrazide

Cat. No. B3836938
M. Wt: 274.36 g/mol
InChI Key: PCOLKHMFOFFREA-FOWTUZBSSA-N
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Description

“N’-benzylidene-2-(4-ethyl-1-piperazinyl)acetohydrazide” is a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals, including antipsychotics and antihistamines . The ethyl group attached to the piperazine ring could potentially affect the lipophilicity of the compound, which in turn could influence its pharmacokinetic properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring with an ethyl group at the 4-position, and a benzylidene group attached to one of the nitrogens of the piperazine ring . The exact three-dimensional structure would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.


Chemical Reactions Analysis

As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. Piperazines are often used in the synthesis of other compounds, particularly pharmaceuticals . They can act as bases, forming salts with acids, and can also undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperazine derivatives are generally stable compounds, but they can be sensitive to heat, light, and moisture . They are often solids at room temperature .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many piperazine derivatives act as antagonists at various receptor sites, but without more information, it’s impossible to predict the specific mechanism of action .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Piperazine derivatives can be harmful if ingested or if they come into contact with the skin or eyes . They should be used only in a controlled laboratory environment, with appropriate safety equipment .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-2-18-8-10-19(11-9-18)13-15(20)17-16-12-14-6-4-3-5-7-14/h3-7,12H,2,8-11,13H2,1H3,(H,17,20)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOLKHMFOFFREA-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-benzylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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